molecular formula C17H21N B1599767 (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane CAS No. 233772-37-7

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane

Cat. No. B1599767
M. Wt: 239.35 g/mol
InChI Key: KJRIVAFIKUXDBL-KRWDZBQOSA-N
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Description

This typically includes the compound’s systematic name, common names, and structural formula. It may also include its appearance (color, state of matter) and any notable physical characteristics.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

  • Synthesis of Spiroborate Esters

    • (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane is utilized in the synthesis of spiroborate esters, which are significant in the production of chiral organoboranes and chiral alcohols. These compounds are important for catalysis and have applications in waste disposal and hazard alerts (Stepanenko et al., 2011).
  • Asymmetric Reduction of Aromatic Ketones

    • The compound is used in the asymmetric reduction of prochiral aromatic ketones. This process yields aromatic secondary alcohols with high optical and chemical yields, showcasing its importance in organic synthesis (Itsuno et al., 1983).
  • Formation of Oxazaborines and Triazaborines

    • In the formation of oxazaborines and triazaborines, (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane plays a role. These compounds have potential applications in organometallic chemistry and materials science (Pešková et al., 2006).
  • Synthesis of Oxazolidinone Derivatives

    • It is used in the synthesis of oxazolidinone derivatives, which are important in pharmaceutical chemistry. The cyclocarbonylation reaction involving this compound is significant for developing new medicinal compounds (Mancuso et al., 2018).
  • Solid State NMR Spectroscopy in Schiff Bases

    • The compound is used in studying Schiff bases through solid-state NMR spectroscopy. This application is crucial for understanding the tautomeric forms and proton positions in complex organic molecules (Jaworska et al., 2010).
  • Synthesis of Tetra-Substituted Imidazoles

    • It has been found effective as an organocatalyst in the synthesis of tetra-substituted imidazoles. This synthesis is notable for its high yield and environmental friendliness, contributing to green chemistry (Rana et al., 2018).
  • Polymer Modification and Fire-Proofing

    • The compound is used as a polymer modifier, specifically in crosslinking copolymerization processes. It also serves as a synergist in fire-proofing agents for polyolefins, enhancing their fire resistance while minimizing impact on polymer properties (Xiao-don, 1999).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas of ongoing or future research. It could include potential applications, unresolved questions about its properties, or new methods of synthesis.


properties

IUPAC Name

(2S)-3-methyl-1,1-diphenylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-13(2)17(18)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,18H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRIVAFIKUXDBL-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430808
Record name (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane

CAS RN

233772-37-7
Record name (S)-(-)-2-Amino-3-methyl-1,1-diphenylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-3-methyl-1,1-diphenylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Woods, Z Breitbach… - LCGC North …, 2014 - chromatographyonline.com
Supercritical (subcritical) fluid chromatography (SFC) was evaluated as an alternative to high performance liquid chromatography (HPLC) for the enantiomeric separation of primary …
Number of citations: 24 www.chromatographyonline.com
RM Woods - 2014 - search.proquest.com
Enantiomeric separations are an essential component of pharmaceutical drug development, not only at the analytical scale, but also to separate usable quantities for further analysis. …
Number of citations: 4 search.proquest.com
K Whang - 1991 - search.proquest.com
This dissertation describes the enantioselective syntheses of verrucosidin, citreoviridin and aurovertin C, utilizing a common tetrahydrofuran intermediate. The key steps involved an …
Number of citations: 2 search.proquest.com
NS Vatmurge - 2009 - dspace.ncl.res.in
DESIGN SYNTHESIS AND BIOEVALUATION OF BILE ACID β-LACTAM CONJUGATES, STUDIES DIRECTED TOWARDS THE SYNTHESIS OF SQUALAMINE AND E …
Number of citations: 0 dspace.ncl.res.in
R Woods, D Armstrong, Z Breitbach - LCGC Europe, 2015 - chromatographyonline.com
Supercritical (subcritical) fluid chromatography (SFC) was evaluated as an alternative to high performance liquid chromatography (HPLC) for the enantiomeric separation of primary …
Number of citations: 4 www.chromatographyonline.com
HJ Federsel - Nature Reviews Drug Discovery, 2005 - nature.com
In recent years there has been a movement in drug discovery and development away from chemical processes that produce racemic compounds towards those that produce …
Number of citations: 111 www.nature.com
LF Fieser, M Fieser - 1994 - John Wiley & Sons
Number of citations: 18

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